2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol
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Overview
Description
2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol is a chemical compound with the molecular formula C11H16FNO2. It is known for its unique structure, which includes a fluorobenzyl group attached to an aminoethoxyethanol backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol typically involves the reaction of 2-fluorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-fluorobenzylamine and ethylene oxide.
Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain high purity this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols
Major Products
The major products formed from these reactions include aldehydes, ketones, amines, and substituted benzyl derivatives .
Scientific Research Applications
2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Fluorobenzyl)amino]ethanol
- 2-[(4-Fluorobenzyl)amino]ethanol
- 2-[(2-Chlorobenzyl)amino]ethanol
Uniqueness
2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol is unique due to its specific fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[2-[(2-fluorophenyl)methylamino]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEJZTWJGZBOEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCOCCO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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